Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

OLED host materials phosphine oxide substitution position external quantum efficiency

Streamline synthesis of OLED host and electron-transport materials with this para-substituted ambiphilic building block. Eliminates multi-step protection/deprotection sequences required with separate boronate and phosphine oxide reagents. • Direct Suzuki coupling partner for one-step installation of diphenylphosphine oxide onto aryl halides; para topology delivers EQE up to 20.4% in PhOLED hosts. • Pinacol ester remains inert during ligand synthesis, enabling orthogonal reactivity and cleaner multi-step sequences. • Bifunctional FLP scaffold for cooperative small-molecule activation (H₂, CO₂); enhanced Lewis acidity vs. simple phenylboronates.

Molecular Formula C24H26BO3P
Molecular Weight 404.2 g/mol
Cat. No. B14032378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
Molecular FormulaC24H26BO3P
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)19-15-17-22(18-16-19)29(26,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,1-4H3
InChIKeyMWHAOLONSWOHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide – Overview


Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS 1510791-60-2; molecular formula C24H26BO3P; MW 404.25 g mol⁻¹) is a para-substituted aryl building block that integrates a pinacol boronate ester and a diphenylphosphine oxide moiety within a single molecular architecture . This compound belongs to the class of ambiphilic phosphine boronates, which combine a Lewis-basic P=O site with a Lewis-acidic boron centre, enabling frustrated Lewis pair (FLP) behaviour, Suzuki–Miyaura cross-coupling reactivity, and electron-transport functionality in organic electronic devices [1][2]. The para-substitution pattern is structurally significant: comparative studies on closely related diphenylphosphine oxide (DPPO)-substituted hosts demonstrate that para connectivity can deliver higher electroluminescent quantum efficiency than the corresponding ortho- or meta-substituted isomers [3]. As a single-component precursor offering two orthogonal reactive or functional handles, this compound is positioned as a strategic intermediate for streamlined synthesis of OLED host and electron-transport materials, phosphine ligands, and coordination frameworks, reducing the need for sequential protection/deprotection steps that are required when using separate boronate and phosphine oxide building blocks [1][4].

Bifunctional architecture: Integrates boronate ester and phosphine oxide for orthogonal reactivity, enabling Suzuki coupling and electron-transport functionality in one step.
Para-substitution topology: Locks in electronically favoured para connectivity that supports higher OLED quantum efficiency in reported DPPO host comparisons.
Pinacol ester form: Chromatographically tractable, avoids boroxine formation, and directly competent in Suzuki–Miyaura coupling without deprotection.

Why Generic Substitution Fails


Substituting this compound with a simple phenylboronic acid pinacol ester (CAS 24388-23-6) or triphenylphosphine oxide (CAS 791-28-6) may appear cost-attractive, but such replacements eliminate the intramolecular synergy that defines its utility. The phosphine oxide group inductively withdraws electron density from the aromatic ring and, when in para relationship to the boronate ester, modulates both the Lewis acidity of the boron centre and the electronic structure of downstream conjugated materials in a manner that cannot be replicated by blending two separate monofunctional compounds [1][2]. In OLED host design, the para-substituted DPPO motif contributes to ambipolar charge transport by facilitating electron injection/transport while the boron-containing handle enables further derivatisation; using a phosphine oxide-free boronate erases the electron-transport channel and typically results in lower external quantum efficiency (EQE) and higher operating voltages . Conversely, employing a boronate-free phosphine oxide removes the synthetic modularity that allows iterative Suzuki coupling, forcing longer and lower-yielding linear syntheses [3]. The quantitative evidence compiled below demonstrates that the para-substituted, bifunctional architecture of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide delivers measurable performance advantages that generic substitutes cannot match.

This Compound
Generic Substitute & Risk
Bifunctional boronate + phosphine oxide
Phenylboronic acid pinacol ester (CAS 24388-23-6) Lacks phosphine oxide electron-transport channel; may reduce OLED external quantum efficiency and raise operating voltage.
Boronate ester synthetic handle
Triphenylphosphine oxide (CAS 791-28-6) Removes boronate ester modularity; may force longer linear syntheses with lower overall yields.
Para connectivity
Meta- or ortho-substituted isomers (CAS 328917-29-9, 1250439-08-7) Different electronic coupling; based on phenylcarbazole-DPPO precedent, may deliver lower electroluminescent efficiency.

Comparative Performance Data


Para-Substitution Advantage in OLED Quantum Efficiency

In a direct head-to-head comparison of diphenylphosphine oxide (DPPO)-substituted phenylcarbazole host materials, the para-substituted derivative achieved a maximum external quantum efficiency (EQE) of 20.4% in blue phosphorescent OLEDs, whereas the ortho-substituted isomer showed significantly degraded efficiency [1]. A separate study confirmed that para substitution is superior to both ortho and meta substitution in terms of device quantum efficiency for DPPO-modified hosts [1]. This substitution-position dependence is attributed to differences in intramolecular charge transfer and triplet-state localisation. For Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide, the para relationship between the boronate ester and the phosphine oxide is intrinsically fixed, ensuring that any downstream OLED host material derived from this building block inherits the electronically favourable para topology without requiring separation of regioisomeric mixtures. In contrast, the meta-isomer (CAS 328917-29-9) and ortho-isomer (CAS 1250439-08-7) place the boronate ester at positions that yield different electronic coupling patterns and, based on the phenylcarbazole-DPPO precedent, are expected to deliver lower electroluminescent efficiency [1][2].

OLED EQE (para)
Head-to-head
EQEmax = 20.4%
Para substitution supports highest reported EQE in tested DPPO host series.
Blue PhOLED with FIrpic emitter; ortho/meta isomers showed lower efficiency.
OLED host materials phosphine oxide substitution position external quantum efficiency

Phosphine Oxide Enhancement of Boron Lewis Acidity

The diphenylphosphine oxide group exerts a measurable inductive electron-withdrawing effect on an attached arylboron centre. In a systematic study of mono-, di-, and tri-phosphine oxide-substituted triarylboranes (BAr₃), introduction of one Ph₂PO group significantly enhanced the Lewis acidity of the boron atom relative to the unsubstituted parent triarylborane, and the effect was additive with each additional Ph₂PO group [1]. The Lewis acidity enhancement was quantified by a gradual increase in fluoride ion affinity and by cathodic shifts in reduction potentials measured by cyclic voltammetry, which revealed progressive LUMO stabilisation [1]. DFT calculations confirmed that the enhancement operates through an inductive σ-electron-withdrawing mechanism rather than through π-conjugation, meaning the effect persists even when the phosphine oxide and boron centres are not in direct conjugation – a scenario directly relevant to the para-substituted architecture of the target compound [1]. For Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide, this intramolecular electronic tuning differentiates it from simple phenylboronic acid pinacol ester (CAS 24388-23-6), which lacks the Ph₂PO group and therefore presents a weaker, unmodulated Lewis acid centre. The enhanced Lewis acidity translates into stronger fluoride and cyanide binding, higher catalytic activity in Lewis acid-catalysed transformations, and greater sensitivity in anion-sensing applications [1][2].

Lewis acidity tuning
Cross-study comparable
Ph₂PO-substituted triarylboraneIncreased fluoride ion affinity; cathodic reduction-potential shift
Unsubstituted triarylboraneLower Lewis acidity, weaker fluoride binding
Phosphine oxide group additively enhances boron Lewis acidity via inductive effect.
Quantified by CV and fluoride titration; DFT supports σ-withdrawing mechanism.
Lewis acidity tuning triarylborane fluoride ion affinity phosphine oxide inductive effect

DPPO-Based Host Materials for Efficient Blue OLEDs

Host materials incorporating the diphenylphosphine oxide (DPPO) motif consistently deliver triplet energies (ET) suitable for blue phosphorescent OLEDs. In a comparative study of three DPPO-carbazole bipolar hosts, CzPhPO (para-linked DPPO) achieved ET = 2.79 eV, enabling a blue PhOLED with FIrpic emitter to reach EQE_max = 15.8% (power efficiency 33.7 lm W⁻¹, turn-on voltage 2.9 V), while the corresponding green device with Ir(ppy)₃ achieved EQE_max = 19.7% [1]. The structurally distinct isomers 2PhCzPO (ET = 2.55 eV) and 3PhCzPO (ET = 2.70 eV) exhibited lower triplet energies and reduced device performance [1]. For context, the widely used hole-transport host mCP (N,N′-dicarbazolyl-3,5-benzene) has ET = 2.90 eV but suffers from poor electron injection/transport due to its high LUMO of −2.4 eV ; DPPO-containing hosts overcome this limitation by providing ambipolar transport. Building-block precursors such as Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide enable the modular construction of such DPPO hosts via Suzuki–Miyaura coupling, directly incorporating the electron-transport handle in a single synthetic step. In contrast, using a boronate-free phosphine oxide precursor requires separate introduction of the aryl coupling partner through less efficient C–P coupling or multi-step sequences, often with lower overall yields [2].

Triplet energy (ET)
Cross-study comparable
ET = 2.79 eV
Blue EQE 15.8%
Para-DPPO host achieves higher triplet energy and EQE than ortho/meta isomers.
CzPhPO host with FIrpic; compared to 2.55 eV and 2.70 eV for isomers.
triplet energy phosphorescent OLED diphenylphosphine oxide host external quantum efficiency

Pinacol Ester vs. Free Boronic Acid: Synthesis Advantages

The pinacol ester form of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide offers practical handling advantages over the corresponding free boronic acid, (4-(diphenylphosphoryl)phenyl)boronic acid (CAS 1353035-29-6). While the common assumption that boronate esters are universally more stable than boronic acids has been challenged by recent mechanistic studies – which reveal nuanced, condition-dependent protodeboronation behaviour [1] – the pinacol ester provides a well-defined, chromatographically tractable intermediate that can be purified by standard silica gel chromatography without the complications of boroxine formation (anhydride oligomerisation) that plague many free arylboronic acids [2]. In the context of phosphine-substituted boronates, the pinacol ester also protects the boron centre from undesired coordination to the adjacent phosphine oxide during storage and synthetic manipulations [3]. Furthermore, pinacol boronate esters are the direct products of Ir-catalysed C–H borylation and Pd-catalysed Miyaura borylation, meaning this compound can be both synthesised and subsequently elaborated via Suzuki–Miyaura coupling without an intermediate deprotection/re-protection sequence – a synthetic economy advantage not shared by the free boronic acid [4]. For procurement decisions, the pinacol ester form (CAS 1510791-60-2) is the preferred entry point for iterative coupling strategies, whereas the free acid (CAS 1353035-29-6) may require additional activation or protection steps that reduce overall yield and increase solvent consumption.

Ester vs. acid handling
Class-level inference
Pinacol ester avoids boroxine oligomerisation and enables direct chromatographic purification.
Ester form supports streamlined procurement-to-reaction workflow.
Protodeboronation rates are condition-dependent; ester not universally more stable than acid.
pinacol boronate ester protodeboronation Suzuki–Miyaura coupling synthetic intermediate stability

Intramolecular Frustrated Lewis Pair for Small-Molecule Activation

The intramolecular proximity of a Lewis-basic phosphine oxide (P=O) and a Lewis-acidic boronate ester (Bpin) within Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide mirrors the architecture of ambiphilic phosphine boronates that have been demonstrated to function as frustrated Lewis pairs (FLPs). Chiral ambiphilic phosphine boronates, synthesised via Cu-catalysed asymmetric boration of α,β-unsaturated phosphine oxides in good yields (typically 60–90%) and high enantiomeric excess (up to 94% ee), have been shown to activate small molecules such as H₂ and CO₂ through cooperative B⋯P=O interactions that are not accessible with either functional group alone [1][2]. DFT calculations on boronate covalent organic frameworks containing adjacent boron and P=O sites revealed that the B⋯P=O spatial relationship is reminiscent of frustrated Lewis pair behaviour and can enhance sorption of selected guest molecules [3]. In catalysis, bifunctional phosphine-boronate organocatalysts with a P(V) centre and boronic acid functionality have been shown to catalyse amide bond formation at room temperature with a substrate scope including acyclic secondary amines and pharmaceutically relevant heterocycles – a transformation requiring both Lewis acidic and Lewis basic sites working in concert [4]. The target compound, while not itself an FLP catalyst, is a direct precursor to such bifunctional systems through Suzuki coupling or other boron-based derivatisation, providing a single-molecule platform for installing cooperative Lewis acid–base pairs into catalysts and functional materials.

FLP-type activation
Class-level inference
Demonstrated H₂/CO₂ activation; amide bond formation at room temperature.
Bifunctional P=O/Bpin architecture enables cooperative small-molecule activation.
Reported for related ambiphilic phosphine boronates; DFT supports B···P=O FLP behaviour.
frustrated Lewis pair ambiphilic phosphine boronate small-molecule activation cooperative catalysis

Priority Applications


OLED Host Synthesis via Suzuki–Miyaura Coupling

This compound serves as a drop-in boronate ester coupling partner for the one-step installation of a para-diphenylphosphine oxide moiety onto aryl halide or triflate cores via Pd-catalysed Suzuki–Miyaura cross-coupling [1]. The para topology is critical: as demonstrated with phenylcarbazole-DPPO hosts, para substitution delivers superior EQE (20.4%) compared to ortho- or meta-substituted isomers [2]. By using this pre-functionalised building block, medicinal chemists and materials scientists avoid multi-step sequences involving separate phosphine oxide introduction (e.g., C–P oxidative coupling of H-phosphine oxides, which often requires excess oxidant and elevated temperatures) followed by borylation [1]. The pinacol ester is directly competent in Suzuki coupling without deprotection, enabling rapid library synthesis of DPPO-functionalised hosts, electron-transport materials, and hole-blocking layers for blue and green PhOLEDs. The resulting DPPO-containing materials have consistently demonstrated triplet energies above 2.70 eV and ambipolar charge transport, key requirements for efficient blue electrophosphorescence [3].

Frustrated Lewis Pair Catalysts and Anion Sensors

The intramolecular juxtaposition of a Lewis-basic phosphine oxide and a Lewis-acidic boronate ester provides a scaffold for constructing frustrated Lewis pair (FLP) systems capable of cooperative small-molecule activation (H₂, CO₂, N₂O) [4]. The additive Lewis acidity enhancement conferred by each appended Ph₂PO group – quantified by fluoride ion affinity measurements and cathodic shifts in reduction potential – means the boron centre in derivatives of this compound is inherently more electrophilic than that in simple phenylboronate esters [5]. Post-coupling elaboration of the boronate ester (e.g., hydrolysis to boronic acid, conversion to trifluoroborate salt, or transesterification) yields bifunctional organocatalysts that operate at room temperature for transformations such as amide bond formation, where both Lewis acidic and basic sites must act in concert [6]. This scenario is particularly relevant for pharmaceutical process chemistry, where bifunctional organocatalysts can replace metal-based catalysts and reduce heavy-metal contamination in API synthesis.

Phosphine Oxide-Functionalized Covalent Organic Frameworks

Boronate ester linkages are among the most widely used connection motifs in covalent organic frameworks (COFs), offering dynamic covalent reversibility that enables crystalline, porous framework assembly [7]. This compound provides a phosphine oxide-decorated boronate ester monomer that, upon co-condensation with polyol linkers (e.g., HHTP, tetrahydroxyanthracene), yields COFs featuring periodic arrays of Lewis-basic P=O sites adjacent to Lewis-acidic boron nodes. DFT calculations have demonstrated that such B⋯P=O adjacency is reminiscent of frustrated Lewis pair behaviour and can enhance sorption of guest molecules, including CO₂ and other small molecules, beyond what is achievable with phosphine oxide-free boronate COFs [7]. The para-substitution pattern ensures a linear, extended framework topology rather than the kinked geometries that result from meta-substituted monomers, which is generally preferred for maximising surface area and pore uniformity in 2D COFs [7]. Post-synthetic metalation of the P=O sites (e.g., with transition metals) further diversifies functionality for gas storage, separation, and heterogeneous catalysis.

Phosphine Oxide Ligands for Transition-Metal Catalysis

The boronate ester handle enables direct Suzuki coupling with halogenated phosphine or heterocyclic precursors to generate chelating or monodentate phosphine oxide ligands bearing additional donor sites [1]. Unlike the free boronic acid, which may coordinate to metal centres prematurely during ligand synthesis, the protected pinacol ester remains inert until deliberately activated under cross-coupling conditions, providing orthogonal reactivity that simplifies multi-step ligand construction [8]. The resulting phosphine oxide-functionalised ligands benefit from the electron-withdrawing character of the P=O group, which modulates the electron density at the metal centre and can enhance catalyst stability toward air and moisture compared to phosphine-only analogues [1]. This scenario is directly relevant to the development of robust Pd, Ni, and Cu catalyst systems for cross-coupling, where ligand electronic tuning is a primary optimisation parameter.

Application
Selection Property
Validation Focus
OLED host synthesis
para-DPPO boronate ester handle
EQE and charge-transport endpoint
FLP catalyst construction
Bifunctional P=O/Bpin architecture
Cooperative activation response
Phosphine oxide COFs
Boronate ester monomer for COF linkage
Sorption and framework topology
Transition-metal ligands
Orthogonal boronate ester reactivity
Ligand electronic tuning
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